4-Bromo-2-(2-fluorobenzyloxy)pyridine
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Overview
Description
4-Bromo-2-(2-fluorobenzyloxy)pyridine is an organic compound with the molecular formula C12H9BrFNO. It is a derivative of pyridine, substituted with a bromo group at the 4-position and a 2-fluorobenzyloxy group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-fluorobenzyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromopyridine and 2-fluorobenzyl alcohol.
Reaction Conditions: The 2-fluorobenzyl alcohol is first converted to its corresponding 2-fluorobenzyl bromide using phosphorus tribromide (PBr3) in an inert atmosphere.
Nucleophilic Substitution: The 2-fluorobenzyl bromide is then reacted with 4-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-fluorobenzyloxy)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in a solvent such as ethanol or toluene.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, with bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could yield various substituted pyridines .
Scientific Research Applications
4-Bromo-2-(2-fluorobenzyloxy)pyridine has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-fluorobenzyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through its reactive bromo and fluorobenzyloxy groups. The molecular targets and pathways involved would vary based on the context of its use, such as in biological assays or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoropyridine: Similar in structure but lacks the 2-fluorobenzyloxy group, making it less versatile in certain synthetic applications.
2-Bromo-5-fluoropyridine: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-(2-fluorobenzyloxy)pyridine is unique due to the presence of both bromo and 2-fluorobenzyloxy groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its importance in scientific research .
Properties
IUPAC Name |
4-bromo-2-[(2-fluorophenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTVJTYQHGDLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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